H-Arg-betaNA HCl

Catalog No.
S15943624
CAS No.
M.F
C16H22ClN5O
M. Wt
335.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg-betaNA HCl

Product Name

H-Arg-betaNA HCl

IUPAC Name

2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride

Molecular Formula

C16H22ClN5O

Molecular Weight

335.83 g/mol

InChI

InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H

InChI Key

WEVOXPYVEJEKIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl

H-Arg-betaNA HCl, also known as H-Arginine-beta-naphthylamide hydrochloride, is a synthetic compound that features a beta-naphthylamide group attached to the amino acid arginine. Its chemical formula is C16H22ClN5O\text{C}_{16}\text{H}_{22}\text{ClN}_{5}\text{O}, and it is categorized as a hydrochloride salt, which enhances its solubility in water. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities.

Typical of amino acids and amides. Notably, its beta-naphthylamide group can undergo hydrolysis in the presence of water, leading to the release of beta-naphthylamine and arginine. The basic reaction can be summarized as follows:

H Arg betaNA HCl+H2OArginine+Beta Naphthylamine+HCl\text{H Arg betaNA HCl}+\text{H}_2\text{O}\rightarrow \text{Arginine}+\text{Beta Naphthylamine}+\text{HCl}

Additionally, the compound can react with other chemical agents, such as oxidizing agents or acids, leading to various derivatives that may have distinct biological activities.

H-Arg-betaNA HCl exhibits notable biological activity, particularly as a substrate for enzyme assays. It is often used in studies involving esterases and proteases due to its ability to release fluorescent products upon enzymatic cleavage. This property makes it a valuable tool for monitoring enzyme activity in biochemical assays. Research indicates that the compound can also influence nitric oxide synthesis due to the presence of arginine, which is a precursor for nitric oxide production in biological systems.

The synthesis of H-Arg-betaNA HCl typically involves the coupling of arginine with beta-naphthylamine under specific conditions. Common methods include:

  • Direct Coupling: Reacting arginine with beta-naphthylamine in the presence of coupling agents such as carbodiimides.
  • Protective Group Strategy: Utilizing protecting groups on the amino or carboxyl functionalities of arginine during synthesis to prevent unwanted side reactions.
  • Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility.

H-Arg-betaNA HCl has several applications, particularly in:

  • Biochemical Research: Used as a substrate for studying enzyme kinetics and mechanisms.
  • Fluorescent Probes: Acts as a fluorescent probe in various assays, enabling the detection of enzyme activity.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in nitric oxide synthesis.

Studies have shown that H-Arg-betaNA HCl interacts with various enzymes, particularly serine hydrolases. These interactions can be analyzed using kinetic assays where changes in fluorescence intensity indicate enzyme activity. Research indicates that this compound's interactions can be influenced by factors such as pH and ionic strength, which are critical for optimizing experimental conditions.

H-Arg-betaNA HCl shares structural similarities with several other compounds that feature an amino acid linked to aromatic or naphthyl groups. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Z-Arg-betaNA HClC24H28ClN5O3\text{C}_{24}\text{H}_{28}\text{ClN}_{5}\text{O}_{3}Contains a Z-isomer configuration affecting activity
Bz-Arg-betaNA HClC16H18ClN5O\text{C}_{16}\text{H}_{18}\text{ClN}_{5}\text{O}Features a benzyl group instead of beta-naphthyl
L-ArginineC6H14N4O2\text{C}_{6}\text{H}_{14}\text{N}_{4}\text{O}_{2}Natural amino acid precursor for nitric oxide

Uniqueness

H-Arg-betaNA HCl is unique due to its specific combination of properties derived from both arginine and the beta-naphthylamide moiety, allowing it to serve specialized roles in enzyme assays and potential therapeutic applications. Its ability to release fluorescent products upon enzymatic action distinguishes it from other similar compounds that may not exhibit such properties.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

335.1512880 g/mol

Monoisotopic Mass

335.1512880 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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